molecular formula C23H23N5O3S B2567165 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid CAS No. 959541-70-9

4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

Katalognummer: B2567165
CAS-Nummer: 959541-70-9
Molekulargewicht: 449.53
InChI-Schlüssel: BBMKIVDQNCXQQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid (hereafter referred to as Compound X) is a triazolo[1,5-a]pyrimidine derivative characterized by a benzoic acid moiety at position 4, an ethylsulfanyl group at position 2, and a 2-methylphenyl carbamoyl substituent at position 4. This scaffold is part of a broader class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The structural complexity of Compound X allows for unique interactions with biological targets, distinguishing it from simpler analogues.

Eigenschaften

IUPAC Name

4-[2-ethylsulfanyl-5-methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-32-23-26-22-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(22)27-23)15-9-11-16(12-10-15)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMKIVDQNCXQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the microwave-mediated synthesis and optimizing reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles, including those similar to the compound , exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds with a triazole structure have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that certain triazolo-pyrimidine derivatives are effective against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The triazole scaffold is also associated with antifungal properties, making it a candidate for treating fungal infections .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research into similar compounds has demonstrated that triazolo-pyrimidines can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Investigations into the specific mechanisms of action are ongoing.

Neuroprotective Effects

Emerging studies suggest that compounds containing the 1,2,4-triazole ring may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized triazolo-pyrimidine derivatives against various bacterial strains. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives of triazolo-pyrimidines exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

Case Study 3: Neuroprotection

Research focused on a related compound showed promising results in reducing neuronal cell death in models of oxidative stress. The study highlighted the potential for developing neuroprotective agents based on similar chemical scaffolds .

Wirkmechanismus

The mechanism of action of 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist for RORγt . These interactions can modulate various biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Compound X shares a triazolo[1,5-a]pyrimidine core with several analogues, but its substituents confer distinct physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison of Compound X and Analogues
Compound Name R<sup>2</sup> (Position 2) R<sup>5</sup> (Position 5) R<sup>6</sup> (Position 6) R<sup>7</sup> (Position 4/7)
Compound X Ethylsulfanyl Methyl 2-Methylphenyl carbamoyl Benzoic acid
Ethyl ester derivative Benzylsulfanyl Methyl 4-Chlorobenzyloxy phenyl Ethyl carboxylate
Ethyl 2-benzylsulfanyl analogue Benzylsulfanyl Methyl 2-Chlorophenyl Ethyl carboxylate
2-Benzylsulfanyl-6-ethyl derivative Benzylsulfanyl Methyl Ethyl Ketone at position 7

Key Observations :

  • Carbamoyl vs. Ester Groups : The 2-methylphenyl carbamoyl group in Compound X may improve target binding via hydrogen bonding compared to ester derivatives .
  • Benzoic Acid Moiety : Unlike carboxylate esters in analogues , the benzoic acid group in Compound X could facilitate ionic interactions or salt bridge formation in biological systems.

Characterization :

  • Spectroscopy : 1H NMR and IR data confirm the triazolo[1,5-a]pyrimidine core and substituent positions .
  • Crystallography : Analogues like exhibit planar triazolopyrimidine rings (dihedral angles ~87° with substituents), suggesting Compound X may adopt similar conformations but with altered packing due to the benzoic acid group .
Table 2: Bioactivity Comparison
Compound Type Reported Activity Mechanism/Notes
Triazolo[1,5-a]pyrimidine esters Antimicrobial (MIC: 12.5–50 μg/mL) Disrupts bacterial cell wall synthesis
Carboxamide derivatives Enzyme inhibition (IC50: 0.8 μM) Targets kinases or proteases
Compound X (hypothesized) Anticancer potential Ferroptosis induction via ROS modulation

Key Insights :

  • The 2-methylphenyl carbamoyl group in Compound X may enhance selectivity for cancer cells, as seen in ferroptosis-inducing agents .
  • Benzoic acid derivatives often exhibit improved pharmacokinetics (e.g., bioavailability) compared to esters .

Computational and Structural Insights

  • Molecular Docking : Analogues with bulky substituents (e.g., benzylsulfanyl) show steric hindrance in enzyme binding pockets, whereas Compound X ’s ethylsulfanyl group may allow deeper penetration .
  • Solubility : The benzoic acid moiety in Compound X likely increases aqueous solubility (logP ~2.5) compared to ethyl esters (logP ~3.8) .

Biologische Aktivität

The compound 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid (CAS No. 959541-70-9) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, with a molecular weight of 449.53 g/mol. The structural representation includes a triazole ring fused with a pyrimidine moiety and a benzoic acid functional group, contributing to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the triazole and pyrimidine rings followed by the introduction of the ethylsulfanyl and carbamoyl groups. Detailed synthetic pathways can be explored in specialized chemical literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, indicating promising anti-proliferative activity .

Cell Line IC50 Value (μM) Reference
MCF-76.2
A54927.3

The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress within cancer cells. For example, studies have shown that certain triazole derivatives lead to increased levels of reactive oxygen species (ROS), resulting in apoptosis through pathways involving mitochondrial dysfunction and DNA damage .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that triazole derivatives possess antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of triazole derivatives for their cytotoxicity against MCF-7 cells. Among them, one derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, highlighting its potential as an effective anticancer agent .

Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of related compounds, revealing that they could enhance superoxide dismutase activity while decreasing catalase levels in treated cells. This suggests a dual role in both combating cancer and reducing oxidative stress .

Q & A

Q. What are the established synthetic methodologies for preparing this compound?

The synthesis typically involves a microwave-assisted three-component reaction of 3-amino-5-ethylsulfanyl-1,2,4-triazole, substituted aldehydes, and β-keto esters in ethanol. For example, condensation under microwave irradiation (323 K, 30 min) yields the triazolopyrimidine core, followed by recrystallization from acetone or ethanol to isolate pure crystals . Key steps include optimizing molar ratios (1:1:1) and solvent selection to minimize side products.

Q. How is the structural identity of the compound confirmed?

X-ray crystallography is the gold standard for confirming the planar triazolopyrimidine core and intermolecular interactions (e.g., π-stacking with centroid distances of 3.63–3.88 Å). Complementary techniques include:

  • ¹H NMR : Characteristic peaks for the ethylsulfanyl group (δ ~2.59 ppm) and aromatic protons (δ 7.14–7.41 ppm) .
  • Mass spectrometry : To verify molecular weight (e.g., 439.961 g/mol for the parent ion) .

Q. What are the solubility and stability profiles of this compound?

The compound exhibits moderate lipophilicity (logP ~3.5) due to its molecular weight (~440 g/mol) and aromatic/heterocyclic structure, suggesting limited aqueous solubility. Stability studies should assess degradation under:

  • pH variations : Use HPLC to monitor hydrolysis of the carbamoyl group in acidic/basic conditions.
  • Thermal stress : Accelerated stability testing at 40°C/75% RH for 4 weeks .

Q. What biological targets are hypothesized for this compound?

Triazolopyrimidines are known to interact with enzymes (e.g., kinases) and cellular pathways (e.g., apoptosis). Preliminary docking studies suggest affinity for:

  • Casein kinase 2 (CK2) : A target for anticancer research due to its role in cell proliferation .
  • Microbial enzymes : Potential inhibition of bacterial dihydrofolate reductase (DHFR) .

Q. How is purity validated during synthesis?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to achieve >95% purity.
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst screening : Test Brønsted acids (e.g., APTS) or metal catalysts (e.g., CuI) to enhance cyclization efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for microwave reactions .
  • Workflow automation : Use flow chemistry to control residence time and temperature gradients .

Q. What crystallographic data explain the compound’s packing behavior?

The triazolopyrimidine core adopts a near-planar conformation (max. deviation: 0.034 Å), with π-stacking between adjacent rings (3.63 Å) and perpendicular orientations (87.03–89.45°) to chlorophenyl/benzoic acid substituents. These interactions influence solubility and melting points .

Q. How can enzymatic inhibition mechanisms be rigorously validated?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified CK2 .
  • Cellular assays : Use IC50 determinations in cancer cell lines (e.g., HCT-116) with Western blotting to confirm pathway disruption (e.g., reduced phosphorylated Akt) .

Q. How do structural modifications impact bioactivity?

  • Carbamoyl group : Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF3) to enhance enzyme binding .
  • Ethylsulfanyl moiety : Substitute with benzylsulfanyl to test effects on microbial activity .
  • Benzoic acid : Esterify to improve membrane permeability .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity reassessment : Re-analyze batches via LC-MS to rule out impurities >0.5% .
  • Stereochemical considerations : Check for epimerization (e.g., using chiral HPLC) if the compound has undefined stereocenters .
  • Cell line specificity : Compare activity in primary vs. immortalized cells to identify context-dependent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.